Target Engagement: Potent sEH Inhibition (IC₅₀ = 1.40 nM) Distinguishes N-Hydroxy-2-(naphthalen-1-yl)acetimidamide as a Superior Amidoxime Scaffold
N-Hydroxy-2-(naphthalen-1-yl)acetimidamide demonstrates high-affinity inhibition of the C-terminal domain of human soluble epoxide hydrolase (sEH-H) with an IC₅₀ value of 1.40 nM [1]. In contrast, the unsubstituted parent N'-hydroxyacetimidamide core lacks this potent activity, and other naphthalene-substituted amidoximes (e.g., amidoxime prodrugs of naphthalene diamidines) were 'essentially ineffective' as antiprotozoal agents, yielding IC₅₀ values in the micromolar to millimolar range or no detectable activity [2].
| Evidence Dimension | Enzyme Inhibition Potency (IC₅₀) |
|---|---|
| Target Compound Data | 1.40 nM |
| Comparator Or Baseline | Amidoxime prodrugs of naphthalene diamidines: IC₅₀ values in the micromolar to millimolar range or essentially ineffective |
| Quantified Difference | >1000-fold increase in potency |
| Conditions | In vitro fluorescence-based assay using PHOME substrate for human sEH C-terminal domain hydrolase activity (BindingDB assay) [1] |
Why This Matters
For researchers exploring sEH inhibition as a therapeutic strategy for hypertension, pain, or inflammation, this compound offers a validated, highly potent starting point with an IC₅₀ value that places it among the most potent amidoxime-based sEH inhibitors reported, significantly reducing the need for extensive hit-to-lead optimization.
- [1] BindingDB. (n.d.). BDBM50594428: N'-hydroxy-2-(1-naphthyl)ethanimidamide. BindingDB Entry. View Source
- [2] Patrick, D. A., et al. (2006). Dicationic DNA-targeted antiprotozoal agents: naphthalene replacement of benzimidazole. Bioorganic & Medicinal Chemistry Letters, 16(22), 5900-5904. View Source
